3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-24-15-3-2-13(10-14(15)17)26(22,23)19-11-12-4-5-18-16(20-12)21-6-8-25-9-7-21/h2-5,10,19H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMFWLVIMCEMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.
Introduction of the morpholine group: This step involves the substitution of a suitable leaving group with morpholine.
Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonation reaction.
Chlorination and methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Research indicates that 3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide exhibits promising biological activities, primarily through its role as an enzyme inhibitor. The compound's structural modifications allow it to interact with specific molecular targets, influencing various biochemical pathways.
Therapeutic Applications
The therapeutic potential of this compound extends to several medical conditions:
- Cancer Treatment : Due to its ability to inhibit Hsp70, it may be effective in treating cancers that are dependent on this protein for survival and proliferation .
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
Case Study 1: Cancer Therapeutics
A study published in RSC Advances evaluated the synthesis and biological evaluation of related compounds, demonstrating that modifications to the benzenesulfonamide core can enhance anti-cancer efficacy. The research highlights the importance of structural diversity in developing potent inhibitors against cancer cell lines .
Case Study 2: Enzyme Inhibition
In another investigation, researchers explored the inhibition of Hsp70 using derivatives of benzenesulfonamides. The findings indicated that specific modifications could significantly increase binding affinity and selectivity towards Hsp70, suggesting a pathway for developing new cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Linker Flexibility : The methylene bridge in the target compound may enhance conformational flexibility compared to the rigid sulfanyl linker in ’s analog .
- Substituent Effects : The 3-chloro-4-methoxy pattern contrasts with 5-bromo-4-methoxy in , which may alter electronic properties and steric hindrance .
- Heterocyclic Moieties: The morpholinopyrimidine group in the target compound differs from pyrazolopyrimidine () or imino-heteroaryl groups (), impacting target selectivity .
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
Table 2: Physicochemical Comparison
Key Observations :
- Morpholine Advantage: The morpholine ring in the target compound likely improves aqueous solubility compared to bulky chromenone or lipophilic alkylthio groups .
- Thermal Stability : ’s compound exhibits a defined melting range (175–178°C), suggesting crystallinity achievable via SHELX-refined structures .
Key Observations :
- Morpholinopyrimidine Role: The morpholinopyrimidine group may enhance kinase binding affinity, as seen in kinase inhibitors like imatinib analogs .
- Substituent Impact : Chloro and methoxy groups in the target compound could optimize steric and electronic interactions in enzyme active sites compared to bromo or alkylthio substituents .
Biological Activity
3-Chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide, with the CAS number 1797975-03-1, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 398.9 g/mol. The structure includes a chloro and methoxy group on the benzene ring, connected to a morpholinopyrimidine moiety via a benzenesulfonamide linkage.
| Property | Value |
|---|---|
| CAS Number | 1797975-03-1 |
| Molecular Formula | C₁₆H₁₉ClN₄O₄S |
| Molecular Weight | 398.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in various cellular processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties by inhibiting cell proliferation and modulating inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate broad-spectrum antimicrobial effects. For instance, derivatives of benzene sulfonamides have been shown to inhibit bacterial growth by targeting essential metabolic pathways.
Anticancer Properties
In vitro studies have suggested that this compound can inhibit the proliferation of cancer cells. The mechanism may involve the inhibition of specific kinases or other regulatory proteins that control cell cycle progression. For example, related compounds have been shown to affect the NLRP3 inflammasome pathway, which plays a critical role in tumorigenesis and inflammation-related cancer processes .
Case Studies and Research Findings
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
- In Vivo Efficacy : Testing in animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring how variations in chemical structure influence biological activity to optimize therapeutic properties.
Q & A
Q. What are the optimal synthetic routes and analytical techniques for confirming the structure of 3-chloro-4-methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide?
Methodology :
- Synthetic Routes : A common approach involves nucleophilic substitution between sulfonyl chlorides and amine intermediates under basic conditions. For example, coupling 3-chloro-4-methoxybenzenesulfonyl chloride with (2-morpholinopyrimidin-4-yl)methylamine in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry (e.g., morpholine and pyrimidine ring positions) via , , and 2D NMR (HSQC, HMBC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at 453.12 g/mol) .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. What are the key chemical reactions and conditions relevant to modifying this compound?
Methodology :
- Substitution Reactions : The chlorine atom on the benzene ring undergoes nucleophilic substitution with amines or thiols. Optimize using polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C .
- Hydrolysis : The sulfonamide group can be hydrolyzed under acidic (HCl, 6M) or basic (NaOH, 1M) conditions to yield sulfonic acids and amines .
- Reductive Amination : Modify the morpholine or pyrimidine moieties using NaBH or Pd/C catalysis .
Q. How do structural features influence its biological activity?
Methodology :
- Functional Group Analysis :
- The morpholine ring enhances solubility and modulates pharmacokinetics.
- The pyrimidine core facilitates hydrogen bonding with biological targets (e.g., kinases) .
- Bioactivity Screening : Use enzyme inhibition assays (e.g., kinase panels) and cell-based viability tests (IC determination) to link structure to activity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for substitution or cyclization steps .
- Machine Learning : Train models on reaction databases (e.g., PubChem) to recommend solvent/catalyst combinations. For example, DMF outperforms THF in sulfonamide coupling due to higher dielectric constant .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to confirm target engagement .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Mutagenesis Studies : Identify critical residues in target proteins (e.g., kinase ATP-binding pockets) to explain selectivity variations .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
Methodology :
- Scaffold Hopping : Replace the pyrimidine ring with triazine or quinazoline cores to evaluate potency shifts .
- Substituent Scanning : Systematically vary substituents on the benzene ring (e.g., Cl → F, OCH → CF) and measure IC changes .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .
Q. How to assess selectivity against closely related enzyme isoforms?
Methodology :
- Panel Screening : Test against isoforms (e.g., PI3Kα vs. PI3Kγ) using radioactive or fluorescence-based assays .
- Crystallography : Resolve co-crystal structures to identify isoform-specific binding interactions (e.g., hinge region hydrogen bonds) .
- Proteome Profiling : Use kinome-wide profiling platforms (e.g., KINOMEscan) to identify off-target effects .
Q. How to evaluate stability under physiological conditions?
Methodology :
- Forced Degradation Studies :
- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS .
Q. What design principles improve metabolic stability and bioavailability?
Methodology :
- Trifluoromethyl Incorporation : Replace methoxy with CF to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Mask polar groups (e.g., sulfonamide) as esters or carbamates for enhanced permeability .
- LogP Optimization : Balance lipophilicity (cLogP 2–4) using substituent modifications to improve membrane diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
